(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-5-1-11(2-6-13)9-16(18)10-12-3-7-14(8-4-12)17(19)20/h1-8,10H,9H2/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFGIOTXSAADA-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various reagents and conditions:
Step 1: Nitration of Benzene Ring
The initial step involves the nitration of a suitable benzene derivative using concentrated nitric and sulfuric acids.
Step 2: Halogenation
The chlorination of the resultant nitrobenzene compound is achieved using chlorinating agents like sulfur dichloride.
Step 3: Formation of Ammoniumolate
The intermediate compounds undergo reaction with a primary amine under basic conditions to form the ammoniumolate group.
Industrial Production Methods
Industrial synthesis of this compound typically involves the use of large-scale reactors and carefully controlled conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, where the nitro group can be reduced to an amino group under specific conditions.
Reduction: : Reduction of the nitro group is possible using agents like hydrogen gas over palladium catalysts.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with palladium, lithium aluminum hydride.
Substitution Reagents: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Conversion to aminobenzyl derivatives.
Reduction: : Formation of nitrobenzyl derivatives.
Substitution: : Produces a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing complex organic molecules and polymers.
Acts as a ligand in coordination chemistry for metal complexes.
Biology
Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine
Explored for anti-inflammatory and antimicrobial properties.
Industry
Utilized in the development of advanced materials with specific properties, such as electrical conductivity and catalytic activity.
Mechanism of Action
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate acts by interacting with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to an amino group, which might then engage in hydrogen bonding or other interactions with biological macromolecules. The chloro group can participate in electron-withdrawing effects, altering the compound’s reactivity and interaction with other substances.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The herbicidal activity and physicochemical properties of ammoniumolate derivatives are highly dependent on substituents at the benzyl (R) and aryl (R1) positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Ammoniumolate Derivatives
| Compound Name | R (Benzyl Group) | R1 (Aryl Group) | Molecular Weight (g/mol) | Herbicidal Activity (Rape) | CAS Number |
|---|---|---|---|---|---|
| (4-Chlorobenzyl)[(Z)-(4-nitrophenyl)... ammoniumolate | 4-Chlorobenzyl | 4-Nitrophenyl | ~290.7* | Moderate to High | Not Available |
| (4-Chlorobenzyl)[(Z)-(4-chlorophenyl)... ammoniumolate | 4-Chlorobenzyl | 4-Chlorophenyl | 280.15 | Moderate | 154110-60-8 |
| [(Z)-(4-Chlorophenyl)... (4-Methoxybenzyl) ammoniumolate | 4-Methoxybenzyl | 4-Chlorophenyl | 275.73 | Low | 939893-36-4 |
| (2-Chlorobenzyl)[(Z)-Phenyl... ammoniumolate | 2-Chlorobenzyl | Phenyl | Not Reported | Not Tested | Not Available |
*Calculated based on substituent contributions (NO₂: +45 g/mol vs. Cl: +34.45 g/mol).
Key Findings from Comparative Studies
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-nitrophenyl substituent (target compound) enhances herbicidal activity against rape compared to 4-chlorophenyl (moderate activity) and 4-methoxyphenyl (low activity) . This is attributed to the nitro group’s strong electron-withdrawing nature, which stabilizes the imine bond and facilitates interactions with biological targets.
- Methoxy groups (electron-donating) reduce activity, likely due to decreased electrophilicity and altered solubility profiles .
Substituent Position Effects :
- Para-substituted derivatives (e.g., 4-chlorobenzyl) exhibit higher activity than ortho-substituted analogues (e.g., 2-chlorobenzyl), as steric hindrance in the latter disrupts molecular planarity and target binding .
Molecular Weight and Solubility :
- Nitro-substituted derivatives have higher molecular weights (~290 g/mol) compared to chloro- or methoxy-substituted analogues (~275–280 g/mol). This may reduce aqueous solubility, necessitating formulation adjustments for agricultural use .
Biological Activity
The compound (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a quaternary ammonium derivative notable for its unique structural features, which include a 4-chlorobenzyl group and a 4-nitrophenyl group linked through a double bond. This structure suggests potential biological activities, particularly in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁ClN₂O₃, with a molecular weight of 290.7 g/mol. Its structure features both electron-withdrawing (nitro) and electron-donating (benzyl) groups, which can influence its reactivity and interactions with biological systems.
Preliminary studies indicate that compounds similar to this compound may interact with biological membranes and enzymes. These interactions are vital for understanding the pharmacokinetic and pharmacodynamic profiles of the compound. The presence of functional groups allows for various chemical reactions, potentially leading to diverse biological effects.
Biological Activity
Research into the biological activity of this compound has shown promising results in several areas:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.
- Anticancer Properties : Studies on related quaternary ammonium compounds have indicated potential anticancer activities, warranting further investigation into this compound's efficacy against cancer cell lines.
- Enzyme Inhibition : The structural characteristics may allow for interaction with specific enzymes, potentially acting as inhibitors or modulators in metabolic pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial properties of a structurally similar compound, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting enhanced potency.
-
Cytotoxicity Against Cancer Cells :
- Research focused on the cytotoxic effects of quaternary ammonium compounds on various cancer cell lines revealed that compounds with similar structures led to apoptosis in treated cells. The study reported IC50 values indicating effective dose responses.
-
Enzyme Interaction Studies :
- A detailed examination of enzyme interactions highlighted that certain derivatives could act as competitive inhibitors in key metabolic pathways, providing insights into their potential therapeutic roles.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzaldehyde | Aldehyde group | Precursor in synthesis; limited biological activity |
| 4-Nitroaniline | Nitro substituent | Known for dye manufacturing; moderate toxicity |
| Benzyltrimethylammonium chloride | Quaternary ammonium salt | Exhibits antimicrobial properties; used as a disinfectant |
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine ring | Investigated for neurological activity; potential therapeutic uses |
This table illustrates how this compound's unique combination of functionalities may confer distinct biological activities compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
